molecular formula C10H11ClOS B13088207 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde

1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde

Cat. No.: B13088207
M. Wt: 214.71 g/mol
InChI Key: SBNSSCSLBQIXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C10H11ClOS and a molecular weight of 214.71 g/mol . This compound is characterized by the presence of a chlorothiophene ring attached to a cyclobutane ring, which is further connected to a carbaldehyde group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde involves multiple steps, typically starting with the preparation of the chlorothiophene derivative. The chlorothiophene is then subjected to a series of reactions to introduce the cyclobutane ring and the carbaldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety measures.

Chemical Reactions Analysis

1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is employed in the development of biochemical assays and as a probe to study biological pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[(5-chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H11ClOS/c11-9-4-8(6-13-9)5-10(7-12)2-1-3-10/h4,6-7H,1-3,5H2

InChI Key

SBNSSCSLBQIXOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CSC(=C2)Cl)C=O

Origin of Product

United States

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